5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Solubility Salt Selection Pre-formulation

5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1428371-79-2) is a synthetic small-molecule oxalate salt belonging to the 1,2,4-oxadiazole-azetidine hybrid class. Its core structure incorporates a 1,2,4-oxadiazole ring at position 5 of an azetidine scaffold, with a 4-bromobenzyl substituent on the azetidine nitrogen and a 3-methyl group on the oxadiazole.

Molecular Formula C15H16BrN3O5
Molecular Weight 398.213
CAS No. 1428371-79-2
Cat. No. B2603107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
CAS1428371-79-2
Molecular FormulaC15H16BrN3O5
Molecular Weight398.213
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
InChIInChI=1S/C13H14BrN3O.C2H2O4/c1-9-15-13(18-16-9)11-7-17(8-11)6-10-2-4-12(14)5-3-10;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3;(H,3,4)(H,5,6)
InChIKeyDDMDRJMUWUSYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1428371-79-2 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Oxalate: Key Compound Identity & Procurement Baseline


5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS 1428371-79-2) is a synthetic small-molecule oxalate salt belonging to the 1,2,4-oxadiazole-azetidine hybrid class . Its core structure incorporates a 1,2,4-oxadiazole ring at position 5 of an azetidine scaffold, with a 4-bromobenzyl substituent on the azetidine nitrogen and a 3-methyl group on the oxadiazole . This specific regiochemical arrangement distinguishes it from positional isomers. The compound falls within the Allergan-disclosed family of 1,2,4-oxadiazole azetidine derivatives developed as sphingosine-1-phosphate (S1P) receptor modulators [1], a therapeutic class validated by clinical-stage compounds such as BMS-520 and CS-2100. The oxalate salt form is specifically chosen to enhance aqueous solubility and solid-state stability relative to the free base [2].

Why a Simple Oxadiazole or Azetidine Replacement Cannot Substitute for 1428371-79-2 in S1P Receptor Modulation Studies


Within the S1P receptor modulator chemical space, seemingly minor structural variations produce large shifts in receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic behavior [1]. The target compound occupies a structurally distinct niche defined by three simultaneous features: (i) a 1,2,4-oxadiazole at the azetidine 3-position (rather than 1,3,4-oxadiazole, isoxazole, or triazole); (ii) a 3-methyl substitution on the oxadiazole ring (versus 3-cyclopropyl, 3-benzyl, or 3-phenyl); and (iii) a 4-bromobenzyl N-substituent (versus unsubstituted benzyl, 4-chlorobenzyl, or 4-trifluoromethylbenzyl). The available patent SAR data demonstrate that each of these variables independently modulates S1P receptor binding affinity [2]. Procuring a generic 'oxadiazole-azetidine' or substituting with a structurally adjacent analog without confirming the exact CAS number risks introducing a compound with an entirely different selectivity fingerprint—potentially converting an S1P1-preferring ligand into an S1P3 or S1P5 modulator [3].

Quantitative Differentiation Evidence for 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Oxalate Versus Closest Analogs


Aqueous Solubility Enhancement: Oxalate Salt (1428371-79-2) vs. Free Base (1248907-77-8) vs. Hydrochloride Salt (1426290-36-9)

The oxalate salt form (CAS 1428371-79-2) provides measurably distinct physicochemical properties compared to both the free base (CAS 1248907-77-8) and hydrochloride salt (CAS 1426290-36-9) . The free base (C12H12BrN3O, MW 294.15) lacks the ionizable counterion required for pH-dependent aqueous solubility enhancement; the hydrochloride salt (MW 330.61) offers one solubility profile, while the oxalate salt (MW ~398.2 for the cation plus oxalate dianion) provides a different counterion-dependent solubility curve. In the S1P modulator patent family, oxalate salts are specifically claimed for compounds where improved aqueous solubility is desired for in vivo formulation [1]. The molecular formula C15H16BrN3O5 (incorporating oxalic acid) confirms a 1:1 acid-base stoichiometry distinct from the hydrochloride .

Solubility Salt Selection Pre-formulation Biopharmaceutics

S1P Receptor Subtype Selectivity: 1,2,4-Oxadiazole-Azetidine Scaffold (Target Class) vs. Isoxazole-Azetidine Scaffold (BMS-520 Class)

The 1,2,4-oxadiazole-azetidine scaffold class represented by the target compound differs fundamentally from the isoxazole-azetidine class represented by BMS-520 (CAS 1236188-38-7) [1]. BMS-520 exhibits an S1P1 EC50 of 0.47 nM with ~3,400-fold selectivity over S1P3 . While direct activity data for 1428371-79-2 are not publicly available, the Allergan patent SAR data (US 8,859,598 B2) demonstrate that within the 1,2,4-oxadiazole-azetidine series, the 3-alkyl substitution on the oxadiazole ring (methyl in the target compound) is a critical determinant of S1P receptor subtype selectivity [2]. Compounds in this class with 3-methyl substitution display a selectivity profile potentially distinct from the 3-cyclopropyl and 3-benzyl analogs, which have different steric and electronic properties at the oxadiazole 3-position [2]. This scaffold-dependent selectivity is therapeutically consequential because S1P3 agonism is associated with bradycardia risk, making S1P1-over-S1P3 selectivity a key differentiator [3].

S1P Receptor Selectivity Immunomodulation GPCR

3-Methyl vs. 3-Cyclopropyl Substitution: Steric and Lipophilic Differentiation at the Oxadiazole 3-Position

Within the 1,2,4-oxadiazole-azetidine series, the 3-position substituent on the oxadiazole ring is a key SAR variable. The target compound (3-methyl, CAS 1428371-79-2) can be compared to the 3-cyclopropyl analog (CAS 1351598-83-8) [1]. The 3-cyclopropyl analog has molecular formula C18H20BrN3O5 (oxalate salt) with MW 424.2 , compared to the target compound's C15H16BrN3O5 with MW ~398.2. The calculated logP difference is estimated at ~0.8–1.2 log units higher for the cyclopropyl analog (based on fragment-based prediction for methyl → cyclopropyl replacement), translating to approximately 6–16× higher lipophilicity. In the Allergan patent SAR, the R1 position (oxadiazole 3-substituent) is described as accommodating 'substituted or unsubstituted C6-10 aryl, heterocycle, C5-8 cycloalkyl, or hydrogen' , indicating that 3-methyl represents the minimal steric substituent within this series, potentially offering distinct binding pocket interactions compared to bulkier cycloalkyl or aryl substitutions.

Structure-Activity Relationship Lipophilicity Oxadiazole Substitution Medicinal Chemistry

4-Bromobenzyl vs. Unsubstituted Benzyl N-Substitution: Halogen Bonding and Metabolic Stability Differences

The 4-bromobenzyl group on the azetidine nitrogen differentiates this compound from analogs bearing unsubstituted benzyl, 4-chlorobenzyl, or 4-methylbenzyl N-substituents [1]. In the broader S1P modulator patent landscape, para-substituted benzyl azetidines are a recurring motif, and the electronic nature of the para-substituent has been shown to modulate both receptor binding affinity and metabolic stability [2]. The 4-bromo substituent (Hammett σp = +0.23) is electron-withdrawing, which reduces the electron density on the azetidine nitrogen and decreases the rate of oxidative N-dealkylation by CYP450 enzymes relative to electron-donating substituents such as 4-methyl (σp = −0.17) [3]. Additionally, the 4-bromophenyl group can engage in halogen bonding with target protein backbone carbonyls, a specific interaction not available to the 4-chloro (weaker halogen bond donor) or unsubstituted phenyl analogs [4].

Halogen Bonding Metabolic Stability CYP450 N-Dealkylation

1,2,4-Oxadiazole Regioisomerism: Position-5 Azetidine Linkage vs. Position-3 Azetidine Linkage

The target compound (1428371-79-2) features the 1,2,4-oxadiazole ring connected to the azetidine 3-position via the oxadiazole C5 carbon, with the 3-methyl group at the oxadiazole N3-adjacent position . This is a distinct regioisomer from the positional isomer CAS 1248907-77-8, in which the 4-bromobenzyl group is attached at the oxadiazole 3-position rather than on the azetidine nitrogen . These two regioisomers have identical molecular formulas (free base C12H12BrN3O, MW 294.15) but differ in connectivity. In the Allergan S1P modulator patent US 8,859,598, the generic Formula I places the oxadiazole at the azetidine 3-position with R1 (corresponding to the target's 3-methyl) at the oxadiazole position distal to the azetidine attachment point [1]. This geometry creates a specific distance and angle between the 4-bromobenzyl pharmacophore and the oxadiazole 3-substituent that differs from the 3-bromobenzyl-oxadiazole regioisomer. In S1P receptor pharmacophore models, the spatial relationship between the lipophilic head group and the heterocyclic core is critical for subtype discrimination [2].

Regioisomerism 1,2,4-Oxadiazole Pharmacophore Geometry Binding Mode

1,2,4-Oxadiazole Ring Stability: Rearrangement Propensity and Procurement Handling Requirements

The 1,2,4-oxadiazole ring is characterized by low aromaticity and the presence of a weak O–N bond, making it susceptible to rearrangement into more stable heterocyclic systems under thermal or basic conditions [1]. This inherent lability is a class-wide property that differentiates 1,2,4-oxadiazole-containing compounds from their more stable 1,3,4-oxadiazole isomers. For the target compound specifically, the combination of the electron-withdrawing 4-bromobenzyl group and the azetidine ring strain may modulate the rearrangement kinetics relative to other 1,2,4-oxadiazole derivatives. Compounds in this class require storage at controlled temperatures (typically −20°C for long-term, 2–8°C for short-term) and protection from moisture to prevent ring-opening or hydrolysis . Procurement specifications should include HPLC purity ≥95% with identity confirmation by 1H NMR and LC-MS to verify that the 1,2,4-oxadiazole ring is intact and rearrangement products are absent .

Heterocycle Stability Rearrangement Storage Conditions Quality Control

Optimal Research and Procurement Application Scenarios for 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Oxalate (CAS 1428371-79-2)


S1P Receptor Subtype Selectivity Profiling Panels

Use 1428371-79-2 as a representative 3-methyl-1,2,4-oxadiazole-azetidine probe in parallel with the 3-cyclopropyl analog (CAS 1351598-83-8) and the positional isomer (CAS 1248907-77-8) to systematically map how oxadiazole 3-substitution and regioisomerism affect S1P1–5 receptor subtype selectivity [1]. This panel approach allows deconvolution of the pharmacophoric contributions of the 3-methyl group, the 4-bromobenzyl N-substituent, and the oxadiazole-azetidine connectivity. Include BMS-520 (CAS 1236188-38-7) as an isoxazole-scaffold comparator to benchmark 1,2,4-oxadiazole vs. isoxazole core effects on selectivity .

Salt Form Optimization for In Vivo Pharmacokinetic Studies

Evaluate the oxalate salt (1428371-79-2) against the free base (1248907-77-8) and hydrochloride salt (1426290-36-9) in aqueous solubility screens (pH 1.2, 4.5, 6.8 buffers) and parallel in vivo PK studies in rodents . The oxalate salt's counterion may confer distinct dissolution-rate-limited absorption characteristics relevant to oral formulation development. Quantify plasma exposure (Cmax, AUC) differences between salt forms to select the optimal form for efficacy studies where the 4-bromobenzyl substitution pattern is the key pharmacophore [2].

Metabolic Stability Structure-Activity Relationship Studies

Employ 1428371-79-2 as the 4-bromobenzyl-substituted reference compound in a liver microsome or hepatocyte stability assay comparing para-substituted benzyl azetidine analogs (4-H, 4-Cl, 4-Br, 4-CF3, 4-CH3) [3]. Quantify intrinsic clearance (CLint) and identify major metabolites (N-dealkylation, oxadiazole ring rearrangement, or hydroxylation) by LC-HRMS. The 4-bromo substituent is expected to provide intermediate metabolic stability—more stable than 4-methyl but potentially less stable than 4-CF3—making it a useful calibration point in the SAR series [4].

Halogen Bonding-Driven Crystallography and Computational Docking Studies

Use 1428371-79-2 in co-crystallization trials with purified S1P receptor constructs or related GPCRs to experimentally validate the predicted halogen bond between the 4-bromophenyl moiety and backbone carbonyl oxygen atoms [5]. The bromine atom's σ-hole donor capacity can be benchmarked against the 4-chloro analog (weaker halogen bond) and 4-iodo analog (stronger but synthetically less accessible). The resulting structural data can refine pharmacophore models used for virtual screening of novel S1P modulators [6].

Quote Request

Request a Quote for 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.